1-Azido-1,2-dimethylcyclohexane

Description

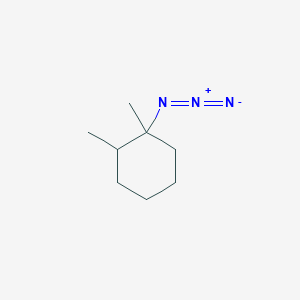

Structure

3D Structure

Properties

IUPAC Name |

1-azido-1,2-dimethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-7-5-3-4-6-8(7,2)10-11-9/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXYKEFLPDFAIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1(C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 1 Azido 1,2 Dimethylcyclohexane

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of modern synthetic chemistry, enabling the construction of cyclic molecules with high efficiency and stereocontrol. The azide (B81097) group in 1-Azido-1,2-dimethylcyclohexane serves as a 1,3-dipole, readily participating in [3+2] cycloaddition reactions to form five-membered heterocycles. These reactions are of significant interest for the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science.

[3+2] Dipolar Cycloadditions for Heterocycle Synthesis

The [3+2] dipolar cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, is a powerful method for the synthesis of five-membered heterocyclic rings. In this reaction, a 1,3-dipole, such as an azide, reacts with a dipolarophile, typically an alkyne or an alkene, to form a cyclic adduct. For this compound, these reactions provide a direct route to triazole derivatives.

The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a concerted process that typically requires elevated temperatures to overcome the activation energy barrier. A significant characteristic of the thermal cycloaddition with unsymmetrical alkynes is the formation of a mixture of regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazoles. The regioselectivity of this reaction is influenced by both steric and electronic factors of the reactants.

For this compound, a tertiary azide, steric hindrance from the two methyl groups and the cyclohexane (B81311) ring is expected to play a crucial role in directing the regioselectivity. While specific studies on this compound are not extensively documented, it is generally understood that the thermal reaction often leads to poor regioselectivity, yielding a mixture of both 1,4- and 1,5-isomers.

| Reactants | Product(s) | Regioselectivity |

| Azide + Terminal Alkyne | 1,4- and 1,5-disubstituted 1,2,3-triazoles | Mixture of regioisomers |

| Azide + Internal Alkyne | 1,4,5-trisubstituted 1,2,3-triazoles | Mixture of regioisomers |

This table represents the general outcome of thermal Huisgen cycloadditions.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen cycloaddition, often referred to as a "click" reaction. This reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer when a terminal alkyne is used. The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups.

The mechanism of CuAAC involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. The use of a copper catalyst drastically lowers the activation energy compared to the thermal process and dictates the regiochemical outcome. For this compound, the CuAAC reaction provides a reliable method for the synthesis of 1-(1,2-dimethylcyclohexyl)-4-substituted-1H-1,2,3-triazoles with high purity and yield.

| Catalyst System | Reactants | Product | Regioselectivity |

| Cu(I) salt (e.g., CuI, CuSO₄/sodium ascorbate) | This compound + Terminal Alkyne | 1-(1,2-dimethylcyclohexyl)-4-substituted-1H-1,2,3-triazole | Exclusively 1,4-disubstituted |

This table illustrates the expected outcome for the CuAAC reaction with this compound.

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is another powerful "click" reaction that proceeds without the need for a cytotoxic copper catalyst, making it particularly suitable for applications in biological systems. This reaction utilizes a strained cyclooctyne (B158145) as the alkyne component. The high ring strain of the cyclooctyne significantly lowers the activation barrier for the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures.

The reactivity of azides in SPAAC is influenced by their steric environment. As this compound is a tertiary azide, it is expected to exhibit lower reactivity compared to primary and secondary azides, especially with sterically demanding cyclooctynes. Research on model tertiary azides has shown a significant decrease in reaction rates with dibenzocyclooctyne (DIBO) derivatives due to steric hindrance. However, with less sterically hindered cyclooctynes like bicyclo[6.1.0]non-4-yne (BCN), the reaction is expected to proceed more readily. nih.gov

| Cyclooctyne | Azide Type | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] (in CD₃CN at 25°C) |

| BCN | Primary (2-azidoethanol) | 0.024 |

| BCN | Secondary (1-azidoethanol) | 0.012 |

| BCN | Tertiary (2-azido-2-methylpropanol) | 0.014 |

| ADIBO | Primary (2-azidoethanol) | 0.90 |

| ADIBO | Secondary (1-azidoethanol) | 0.25 |

| ADIBO | Tertiary (2-azido-2-methylpropanol) | 4.7 x 10⁻⁶ |

This table presents kinetic data for model primary, secondary, and tertiary azides in SPAAC reactions, illustrating the expected lower reactivity of tertiary azides like this compound with sterically demanding cyclooctynes. nih.gov BCN = Bicyclo[6.1.0]non-4-yne, ADIBO = Azadibenzocyclooctyne.

Formation of Tetrazoles via Reaction with Primary Amines

Azides can react with primary amines to form tetrazoles, which are five-membered aromatic rings containing four nitrogen atoms. This transformation typically requires a source of a one-carbon electrophile, such as an orthoformate, and is often catalyzed by an acid. The reaction proceeds through the formation of an intermediate that undergoes cyclization to yield the 1-substituted tetrazole.

While specific literature on the reaction of this compound with primary amines to form tetrazoles is scarce, the general reactivity of azides suggests that this transformation is feasible. The reaction would likely proceed to yield 1-alkyl-5-(1,2-dimethylcyclohexyl)tetrazoles, with the substituent on the tetrazole ring being derived from the primary amine used.

Reduction Chemistry of the Azide Group

The reduction of azides to primary amines is a fundamental and widely used transformation in organic synthesis. This conversion can be achieved through various methods, each with its own advantages and substrate scope. For this compound, reduction of the azide moiety provides access to 1-amino-1,2-dimethylcyclohexane, a valuable building block.

Common methods for the reduction of alkyl azides include catalytic hydrogenation (e.g., using H₂ with a palladium or platinum catalyst), reduction with metal hydrides (e.g., lithium aluminum hydride), and the Staudinger reduction. jove.commasterorganicchemistry.com

The Staudinger reduction is a particularly mild method that involves the reaction of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an iminophosphorane intermediate. jove.comwikipedia.org Subsequent hydrolysis of this intermediate yields the primary amine and the corresponding phosphine oxide. jove.comwikipedia.org This method is known for its high chemoselectivity and tolerance of various functional groups. However, for sterically hindered azides, such as this compound, the reaction rate may be slower. nih.gov

| Reduction Method | Reagents | Product |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | 1-Amino-1,2-dimethylcyclohexane |

| Metal Hydride Reduction | LiAlH₄ | 1-Amino-1,2-dimethylcyclohexane |

| Staudinger Reduction | 1. PPh₃2. H₂O | 1-Amino-1,2-dimethylcyclohexane |

This table summarizes common methods for the reduction of the azide group in this compound.

Catalytic Hydrogenation to Amines

Catalytic hydrogenation represents a clean and efficient method for the reduction of azides to primary amines. In this process, this compound is treated with hydrogen gas in the presence of a metal catalyst. Commonly employed catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. The process involves the addition of hydrogen across the nitrogen-nitrogen bonds of the azide, leading to the liberation of nitrogen gas and the formation of the primary amine. The general transformation is illustrated below:

General Reaction Scheme for Catalytic Hydrogenation: this compound + H₂ (gas) --(Catalyst)--> 1,2-Dimethylcyclohexylamine + N₂ (gas)

While specific yield and reaction condition data for the catalytic hydrogenation of this compound is not extensively detailed in publicly available literature, the reduction of tertiary azides via this method is a well-established and high-yielding protocol in organic synthesis.

Reductive Transformations with Specific Reagents

Beyond catalytic hydrogenation, a variety of chemical reagents can effectively reduce the azide group of this compound to the corresponding amine. These methods offer alternative reaction conditions and selectivities.

One of the most common and powerful reducing agents for this purpose is lithium aluminum hydride (LiAlH₄) . masterorganicchemistry.com This reagent readily reduces a wide range of functional groups, including azides. The reaction is typically performed in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of a hydride ion from the AlH₄⁻ species onto the terminal nitrogen of the azide group, followed by a series of steps that ultimately lead to the formation of the amine upon aqueous workup. youtube.com

Another widely used method is the Staudinger reaction , which employs a phosphine, most commonly triphenylphosphine (PPh₃) . The reaction proceeds through the formation of a phosphazide (B1677712) intermediate, which then loses dinitrogen to form an aza-ylide. Subsequent hydrolysis of the aza-ylide yields the primary amine and triphenylphosphine oxide. This reaction is known for its mild conditions and high chemoselectivity.

The table below summarizes some of the key reagents used for the reduction of azides, which are applicable to this compound.

| Reagent | Typical Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup | 1,2-Dimethylcyclohexylamine |

| Triphenylphosphine (PPh₃) / H₂O | THF, then H₂O | 1,2-Dimethylcyclohexylamine |

| Sodium Borohydride (NaBH₄) / CoCl₂ | Methanol | 1,2-Dimethylcyclohexylamine |

| Tin(II) Chloride (SnCl₂) | Methanol | 1,2-Dimethylcyclohexylamine |

Nitrogen Expulsion and Nitrene Chemistry

The azide group in this compound can serve as a precursor to a highly reactive nitrene intermediate through the expulsion of a molecule of dinitrogen (N₂). This can be achieved through thermal or metal-mediated pathways, opening up a fascinating area of chemical reactivity.

Thermal Decomposition and Cyclohexanimine Formation

Upon heating, this compound can undergo thermal decomposition, leading to the extrusion of nitrogen gas and the formation of a transient 1,2-dimethylcyclohexylnitrene intermediate. This highly reactive species can then undergo a variety of transformations. One of the primary rearrangement pathways for such a nitrene is a 1,2-hydride or 1,2-alkyl shift. In the case of 1,2-dimethylcyclohexylnitrene, a 1,2-methyl shift is a plausible rearrangement, which would lead to the formation of 1,2-dimethylcyclohexanimine . The imine can exist as a mixture of E/Z isomers.

Metal-Mediated Denitrogenation Reactions (e.g., Gold Catalysis)

The expulsion of nitrogen from organic azides can also be facilitated by transition metal catalysts. Gold catalysts, in particular, have emerged as powerful tools for mediating such transformations under milder conditions than thermal decomposition. While no specific studies on the gold-catalyzed denitrogenation of this compound have been found, research on analogous systems provides valuable insights. nih.govrsc.org

Gold(I) complexes can coordinate to the azide group, facilitating the extrusion of dinitrogen and the formation of a gold-nitrenoid intermediate. This species can then undergo various reactions, including intramolecular C-H amination or rearrangement. The use of a metal catalyst can often provide greater control over the reaction pathway and lead to different products than those observed under purely thermal conditions. beilstein-journals.org

Rearrangement Pathways of Nitrene Intermediates

The transient 1,2-dimethylcyclohexylnitrene intermediate generated from this compound is the gateway to a variety of rearranged products. The specific pathway taken depends on the reaction conditions and the structure of the nitrene.

As mentioned, a 1,2-methyl shift is a likely rearrangement, leading to the formation of 1,2-dimethylcyclohexanimine. This is a type of Curtius-like rearrangement where an alkyl group migrates to the electron-deficient nitrogen atom.

Another potential pathway is intramolecular C-H insertion . The nitrene can insert into a neighboring C-H bond, leading to the formation of a bicyclic amine. The regioselectivity of this insertion would depend on the proximity and reactivity of the various C-H bonds within the cyclohexane ring.

The study of nitrene rearrangements is a complex field, and the exact product distribution from the decomposition of this compound would require specific experimental investigation.

Nucleophilic Substitution Reactions Involving the Azide Moiety

While the azide group is often thought of as a precursor to amines or nitrenes, it can also act as a leaving group in nucleophilic substitution reactions, particularly in the case of tertiary azides like this compound. However, the azide anion (N₃⁻) is generally considered a poor leaving group.

For a nucleophilic substitution to occur, the reaction typically requires conditions that can activate the azide group or proceed through a carbocation intermediate. Given the tertiary nature of the carbon atom bearing the azide group in this compound, an Sₙ1-type mechanism is plausible under appropriate conditions. In such a mechanism, the azide group would first depart to form a tertiary carbocation, which would then be attacked by a nucleophile.

Alternatively, certain reactions can proceed via an Sₙ2-type mechanism, although this is generally more challenging at a sterically hindered tertiary center. Strong nucleophiles and specific reaction conditions might favor this pathway.

Examples of nucleophiles that could potentially displace the azide group include cyanide (CN⁻), thiols (RSH), and other nucleophilic species. However, it is important to note that competing elimination reactions are also possible, especially with basic nucleophiles. Specific experimental data on the nucleophilic substitution reactions of this compound is scarce in the literature.

Radical Chain Reactions of Azidocyclohexanes

The reactivity of azides in radical chain reactions represents a significant area of synthetic chemistry, enabling the formation of a variety of nitrogen-containing compounds. While specific studies on this compound are not extensively detailed in the literature, the general principles of radical reactions involving azidocyclohexanes and other alkyl azides provide a strong framework for understanding its potential transformations. These reactions are typically initiated by the generation of a radical, which then propagates through a chain mechanism.

The initiation of a radical chain reaction can be achieved through thermal or photochemical means. libretexts.org Common initiators include azo compounds like 2,2'-azobis(isobutyronitrile) (AIBN) and peroxides. libretexts.org Once generated, a radical can react with an azidocyclohexane (B1329591) in several ways, leading to a cascade of events that ultimately form the final product.

One important pathway involves the reaction of radicals with the azido (B1232118) group itself. For instance, the tri-n-butyltin radical (Bu₃Sn•), generated from tributyltin hydride, can add to the terminal nitrogen atom of an azide. libretexts.org This addition leads to the formation of an N-stannylaminyl radical intermediate, which can then undergo further reactions. libretexts.orgresearchgate.net

Another significant class of radical reactions involving azides is intramolecular C-H amination. rsc.org Iron-catalyzed reactions, for example, can proceed through the formation of an iron-nitrene or imido radical species. rsc.org This highly reactive intermediate can then abstract a hydrogen atom from a C(sp³)-H bond within the same molecule, followed by radical recombination to form a new C-N bond, leading to the synthesis of N-heterocycles. rsc.org

The azide radical (N₃•) itself is a key intermediate in many of these transformations. dtic.mil It can be generated by the oxidation of the azide ion. libretexts.org The electrophilic nature of the azide radical allows it to add to electron-rich double bonds, initiating further radical processes. libretexts.org

The following table summarizes the expected products from radical chain reactions of a generic azidocyclohexane based on established reactivity patterns of alkyl azides.

| Starting Material | Reagents | Intermediate(s) | Product Type(s) | Ref. |

| Azidocyclohexane | Bu₃SnH, AIBN | N-Stannylaminyl radical | Cyclohexylamine | libretexts.orgresearchgate.net |

| Azidocyclohexane | Fe(II)/Fe(III) catalyst | Imido radical | Aminated heterocycles | rsc.org |

| Alkene + Azide Source | Radical Initiator | Azide radical, Carbon-centered radical | Vicinal azido-functionalized compounds | nih.govrsc.org |

These radical pathways are synthetically valuable for creating complex nitrogen-containing molecules from relatively simple azide precursors. The specific outcomes of these reactions, such as the regioselectivity and stereoselectivity, are influenced by the structure of the azidocyclohexane and the reaction conditions.

Mechanistic Investigations of 1 Azido 1,2 Dimethylcyclohexane Reactions

Elucidation of Reaction Mechanisms

The reactions of alkyl azides, such as 1-azido-1,2-dimethylcyclohexane, primarily include thermal or photochemical decomposition to form nitrenes and cycloaddition reactions. The elucidation of their mechanisms involves determining the sequence of bond-breaking and bond-forming events.

A central question in the mechanism of many organic reactions is whether they proceed through a concerted pathway (all bonds are broken and formed in a single step) or a stepwise pathway (involving one or more intermediates).

For the 1,3-dipolar cycloaddition of azides with alkynes (a "click" reaction), the mechanism is generally considered to be a concerted process. nih.gov However, computational studies on similar reactions have explored the potential for stepwise pathways involving diradical intermediates. For many simple dipolarophiles, the concerted mechanism is significantly favored over a stepwise alternative. nih.gov In the case of this compound, a concerted pathway would be the expected route for its cycloaddition reactions with typical alkynes or alkenes.

The characterization of the transition state is crucial for understanding the reaction mechanism. This is often achieved through computational chemistry, using methods like density functional theory (DFT). nih.govox.ac.uk For a concerted 1,3-dipolar cycloaddition involving an azide (B81097), the transition state would feature a cyclic array of atoms where the new carbon-nitrogen bonds are partially formed.

For the thermal decomposition of an alkyl azide, the transition state for the rate-limiting step involves the elongation of the N-N₂ bond. researchgate.net Computational studies on the decomposition of azides like DMAZ have modeled the geometries of these transition states to determine the activation energy barriers for different potential reaction paths, such as nitrene formation or elimination reactions. researchgate.net

Kinetic Studies of Reaction Rates

Kinetic studies provide quantitative data on how reaction rates are affected by factors like temperature, pressure, and solvent. For the thermal decomposition of azides, kinetic expressions are often derived from theoretical calculations and experimental data. For instance, the gas-phase decomposition rate for DMAZ was modeled with the following expression, derived from quantum chemistry results: 2.69 × 10⁹ (s⁻¹)T¹·⁴⁰⁵ exp(-39.0 (kcal/mol)/RT). researchgate.net

While specific kinetic data for this compound is not available, a similar approach could be used to model its decomposition. The rates of its cycloaddition reactions would be expected to follow second-order kinetics, dependent on the concentration of both the azide and the dipolarophile.

Table 1: Illustrative Activation Energies for Azide Reactions (Note: This table presents typical data for analogous compounds, not specific experimental data for this compound)

| Reaction Type | Analogous Compound | Activation Energy (kcal/mol) |

| Thermal Decomposition (Nitrene Formation) | 2-Azido-N,N-dimethylethanamine | ~39 |

| 1,3-Dipolar Cycloaddition | Methyl Azide + Ethyne | ~15-20 |

Isotope Tracing Experiments in Mechanistic Analysis

Isotope tracing is a powerful experimental technique used to follow the path of atoms through a reaction. By replacing an atom with one of its heavier isotopes (e.g., ¹⁴N with ¹⁵N, or ¹²C with ¹³C), chemists can determine which bonds are broken and formed.

For this compound, ¹⁵N labeling could be used to elucidate the mechanism of its decomposition or rearrangement reactions. For example, by selectively labeling one of the three nitrogen atoms of the azide group, one could confirm that it is molecular nitrogen (N₂) that is extruded during nitrene formation and track the fate of the remaining nitrogen atom in subsequent reactions.

Influence of Electronic and Steric Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by both electronic and steric effects. rsc.org

Electronic Effects: The azide group is an electron-withdrawing group, which influences the electron density of the adjacent carbon atom. In cycloaddition reactions, the electronic nature of both the azide and the dipolarophile determines the reaction rate.

Role of Catalysis in Mechanistic Control

Catalysis can profoundly influence the mechanism, rate, and selectivity of azide reactions.

The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is highly efficient for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov The mechanism of the catalyzed reaction is distinct from the uncatalyzed thermal cycloaddition. It is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide. researchgate.net For this compound, a copper(I) catalyst would be expected to dramatically accelerate its reaction with terminal alkynes and control the regioselectivity to favor the 1,4-isomer.

Other metals, such as rhodium(II), are known to catalyze reactions of azides, often leading to different products. For instance, rhodium(II) can catalyze the transannulation of triazoles formed from azides. nih.gov The choice of catalyst, therefore, provides a powerful tool for controlling the reaction pathway of this compound.

Computational Chemistry Applications in the Study of 1 Azido 1,2 Dimethylcyclohexane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly useful for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost.

The cyclohexane (B81311) ring can adopt several conformations, with the chair form being the most stable. In substituted cyclohexanes like 1-Azido-1,2-dimethylcyclohexane, the substituents can occupy either axial or equatorial positions, leading to different conformational isomers with varying stabilities.

DFT calculations are instrumental in determining the preferred conformations of such molecules. For cis- and trans-1,2-dimethylcyclohexane (B1581434), the relative energies of different chair conformations can be calculated to identify the most stable isomer. In the case of cis-1,2-dimethylcyclohexane, both chair conformations possess one axial and one equatorial methyl group. libretexts.org These conformations are of equal energy and thus equally stable. libretexts.org For trans-1,2-dimethylcyclohexane, one chair conformer has both methyl groups in equatorial positions, while the other has both in axial positions. libretexts.org The diequatorial conformer is significantly more stable due to the avoidance of 1,3-diaxial interactions present in the diaxial form. libretexts.org

These principles can be extended to this compound. DFT would be used to calculate the energies of the possible chair conformations of both the cis and trans isomers to predict their relative stabilities and equilibrium populations. The calculations would consider steric interactions between the azide (B81097) and methyl groups, as well as any electronic effects.

Table 1: Predicted Steric Interactions in the Chair Conformations of cis- and trans-1,2-dimethylcyclohexane

| Isomer | Conformation | Substituent Positions | Key Steric Interactions | Relative Stability |

| cis-1,2-dimethylcyclohexane | Chair 1 | 1-Me (axial), 2-Me (equatorial) | 1,3-diaxial (Me-H), gauche (Me-Me) | Equally stable |

| Chair 2 | 1-Me (equatorial), 2-Me (axial) | 1,3-diaxial (Me-H), gauche (Me-Me) | Equally stable | |

| trans-1,2-dimethylcyclohexane | Chair 1 | 1-Me (equatorial), 2-Me (equatorial) | gauche (Me-Me) | More stable |

| Chair 2 | 1-Me (axial), 2-Me (axial) | 1,3-diaxial (Me-H), 1,3-diaxial (Me-Me) | Less stable |

Source: Adapted from Chemistry LibreTexts. libretexts.org

DFT is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, a key reaction of the azide group is the 1,3-dipolar cycloaddition. DFT calculations can model the entire reaction pathway, from reactants to products, through the transition state.

For instance, in the 1,3-dipolar cycloaddition of azides with guanidine, DFT calculations have been used to model the formation of different regioisomeric tetrazoles. nih.gov These calculations can determine the geometries of the transition states and the corresponding activation energies, providing insight into the kinetic favorability of different reaction pathways. nih.gov The calculations can distinguish between different modes of addition, for example, whether the terminal nitrogen of the azide binds to the carbon or nitrogen of the other reactant. nih.gov

In the context of this compound, DFT could be used to predict the transition state structures and activation barriers for its cycloaddition reactions with various alkynes or alkenes, which is crucial for synthesizing more complex molecules. smolecule.com

DFT calculations can also predict the reactivity and selectivity of chemical reactions. By comparing the activation energies for different reaction pathways or with different reactants, a prediction of the major product can be made.

Ab Initio Quantum Chemical Methods

Ab initio (from first principles) quantum chemical methods are a class of computational techniques that solve the electronic Schrödinger equation without the use of empirical parameters. wikipedia.org These methods, such as Møller–Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)), are generally more accurate but also more computationally demanding than DFT. nih.govnih.gov

These high-level methods are particularly valuable for obtaining very accurate molecular structures and energies. nih.gov For a molecule like this compound, ab initio calculations could provide benchmark data for its geometric parameters and conformational energies. They are also crucial for studying systems where DFT may not be as reliable, such as in the investigation of excited states or systems with significant electron correlation. nih.gov For example, ab initio studies on azidoalkynes have been used to calculate molecular structures and NMR chemical shifts, revealing the importance of electron correlation effects for accurate predictions. nih.gov

Advanced Computational Tools for Reaction Analysis

Beyond calculating energies and structures, advanced computational tools offer deeper insights into the factors controlling chemical reactions.

The distortion/interaction analysis, also known as the activation strain model, is a powerful method for understanding chemical reactivity. nih.govnih.gov This model partitions the activation energy of a reaction into two components: the distortion energy and the interaction energy. nih.gov

Distortion Energy (Activation Strain): The energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state. nih.gov

Interaction Energy: The stabilizing interaction between the distorted reactants in the transition state. nih.gov

This analysis provides a quantitative framework to understand why activation barriers are high or low. A reaction with a low activation barrier might be the result of minimal distortion required to reach the transition state, a very strong interaction in the transition state, or a combination of both. rsc.org

For reactions involving this compound, such as cycloadditions, the distortion/interaction analysis could reveal how the bulky dimethylcyclohexane frame affects the distortion energy of the azide group upon approaching a reactant. It could also quantify the electronic interactions between the azide and the other reactant in the transition state, providing a detailed picture of the factors governing its reactivity. nih.gov

Energy Decomposition Analysis

Energy Decomposition Analysis (EDA) is a powerful computational method that provides a quantitative interpretation of the nature of chemical bonds and intermolecular interactions. researchgate.net It partitions the total interaction energy between molecular fragments into physically meaningful components, offering a detailed picture of the forces at play. For this compound, an EDA would typically involve dissecting the interaction between the azido (B1232118) group (-N₃) and the 1,2-dimethylcyclohexane (B31226) fragment.

The primary components of an EDA are:

Electrostatic Interaction (ΔE_elstat): This term represents the classical coulombic interaction between the unperturbed charge distributions of the fragments. It accounts for the attraction or repulsion between the static electron densities and nuclei.

Pauli Repulsion (ΔE_Pauli): Also known as exchange repulsion, this term arises from the quantum mechanical principle that two electrons of the same spin cannot occupy the same region of space. It is a strongly repulsive term at short inter-fragment distances and is crucial for defining molecular shapes and steric hindrance.

Orbital Interaction (ΔE_orb): This term accounts for the stabilization that results from the mixing of the orbitals of the interacting fragments. It encompasses the formation of new chemical bonds, charge transfer, and polarization effects. The orbital interaction term can be further decomposed into contributions from orbitals of different symmetries (e.g., σ, π), providing a more granular view of the bonding. scm.com

Dispersion Interaction (ΔE_disp): This component, which is sometimes included as part of the orbital interaction or calculated separately, accounts for the attractive forces arising from instantaneous fluctuations in electron density (London dispersion forces).

A hypothetical EDA of this compound would provide quantitative data on how the electron-withdrawing azido group interacts with the alkyl framework of the cyclohexane ring. The analysis would reveal the balance between stabilizing orbital interactions and destabilizing Pauli repulsion, offering insights into the conformational preferences and reactivity of the molecule. For instance, the analysis could quantify the steric clash between the azido group and the adjacent methyl groups in different conformers.

Table 1: Hypothetical Energy Decomposition Analysis for the Interaction between the Azido Group and the 1,2-Dimethylcyclohexane Fragment.

| Interaction Component | Energy (kcal/mol) | Description |

| ΔE_elstat | -25.5 | Represents the attractive electrostatic interaction between the polar azido group and the cyclohexane ring. |

| ΔE_Pauli | +45.2 | Indicates the significant steric repulsion, likely due to the proximity of the azido group to the methyl groups. |

| ΔE_orb | -30.8 | Shows the stabilizing effect of orbital mixing, indicating a degree of covalent character in the C-N bond. |

| ΔE_disp | -5.1 | Accounts for the weak, but non-negligible, dispersion forces between the fragments. |

| Total Interaction Energy (ΔE_int) | -16.2 | The net stabilizing interaction energy, suggesting a stable bond between the fragments. |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from an EDA.

Integration of Computational and Experimental Data in Mechanistic Studies

The synergy between computational chemistry and experimental studies is paramount for elucidating complex reaction mechanisms. acs.org For reactions involving this compound, such as thermal decomposition or cycloaddition reactions, a purely experimental approach may not fully characterize transient intermediates or transition states. Computational modeling can fill these gaps by providing detailed energetic and structural information about these fleeting species.

The general workflow for an integrated computational-experimental study of a reaction involving this compound would typically involve the following steps:

Experimental Observation: The reaction is first studied in the laboratory to determine the products, reaction rates, and the effect of reaction conditions (e.g., temperature, solvent).

Hypothesis Formulation: Based on the experimental results, one or more plausible reaction mechanisms are proposed.

Computational Modeling: Each proposed mechanism is then modeled using quantum chemical methods, such as Density Functional Theory (DFT). researchgate.net This involves calculating the geometries and energies of all reactants, intermediates, transition states, and products along the reaction pathway.

Comparison and Refinement: The computationally predicted outcomes (e.g., product ratios, activation energies) are compared with the experimental data. weizmann.ac.il A good agreement between the two lends support to the proposed mechanism. Discrepancies may lead to the refinement of the computational model or the consideration of alternative mechanistic pathways.

For example, in studying the thermal decomposition of this compound, experimental techniques like gas chromatography-mass spectrometry (GC-MS) could identify the final products. However, the initial steps of the decomposition, such as the cleavage of the N-N₂ bond to form a nitrene intermediate, are difficult to observe directly. Computational chemistry can model this bond-breaking process, calculate the activation energy, and characterize the structure and reactivity of the resulting nitrene. researchgate.net

Furthermore, computational studies on the conformational landscape of the 1,2-dimethylcyclohexane ring are crucial. The relative stability of different chair and twist-boat conformations, and the orientation of the azido and methyl groups (axial vs. equatorial), can significantly influence the molecule's reactivity. sapub.orglibretexts.orglibretexts.org Computational analysis can predict the lowest energy conformer, which is likely to be the most populated and reactive species under thermal conditions.

Stereochemical Aspects of 1 Azido 1,2 Dimethylcyclohexane and Its Transformations

Conformational Analysis of 1,2-Disubstituted Cyclohexane (B81311) Systems

The conformational landscape of 1,2-disubstituted cyclohexanes, including 1-azido-1,2-dimethylcyclohexane, is primarily governed by the tendency of the six-membered ring to adopt a chair conformation. This conformation minimizes angle strain by maintaining tetrahedral bond angles and reduces torsional strain by staggering adjacent carbon-hydrogen bonds. wikipedia.orgpressbooks.publibretexts.org Within the chair conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). wikipedia.org The relative stability of different conformers is determined by the steric and electronic interactions of the substituents in these positions.

Interplay of Steric and Electronic Factors

The stereochemistry of 1,2-disubstituted cyclohexanes is a result of the balance between steric repulsions and electronic effects. In the case of 1,2-dimethylcyclohexane (B31226), steric factors are dominant. When a methyl group is in an axial position, it experiences steric hindrance from the two other axial hydrogens on the same side of the ring, an unfavorable interaction known as a 1,3-diaxial interaction. libretexts.orglibretexts.org These interactions are a form of steric strain and are energetically unfavorable. libretexts.org

For cis-1,2-dimethylcyclohexane, one methyl group is axial and the other is equatorial in both possible chair conformations. Upon ring flip, the axial methyl becomes equatorial and the equatorial methyl becomes axial. Consequently, both conformers have equivalent energy. libretexts.org In contrast, trans-1,2-dimethylcyclohexane (B1581434) can exist as either a diequatorial or a diaxial conformer. The diequatorial conformer is significantly more stable as it avoids the energetically costly 1,3-diaxial interactions present in the diaxial form. libretexts.org

The azido (B1232118) group (N₃) introduces both steric and electronic considerations. While sterically smaller than a methyl group, its linear shape and electronic properties can influence its conformational preference. The electronic character of the azido group, including its ability to engage in dipole-dipole interactions and hyperconjugation, can affect the stability of a given conformation. acs.orgrsc.org Computational studies on azidoethane (B8782865) derivatives have suggested a "gauche effect," where a gauche arrangement between the azide (B81097) and a vicinal electronegative substituent can be more stable than the anti conformation, an effect attributed to electronic interactions. nih.gov

Axial-Equatorial Equilibria and A-Values

The energetic preference for a substituent to occupy the equatorial position over the axial position is quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between the two conformations. masterorganicchemistry.com A larger A-value signifies a greater preference for the equatorial position due to increased steric strain in the axial position. wikipedia.orgmasterorganicchemistry.com These values are additive and can be used to predict the conformational equilibrium of disubstituted cyclohexanes. masterorganicchemistry.com

| Substituent | A-value (kcal/mol) |

| -CH₃ (Methyl) | 1.74 |

| -OH (Hydroxyl) | 0.87 |

| -Br (Bromo) | 0.43 |

| -N₃ (Azido) | ~0.5 - 0.8 |

Note: The A-value for the azido group is not as definitively established as for other substituents and can be influenced by solvent and electronic effects.

For this compound, the conformational equilibrium will depend on the relative A-values of the methyl and azido groups. In the cis isomer, one group must be axial and the other equatorial. Given that the A-value for a methyl group is significantly larger than that estimated for an azido group, the conformation where the methyl group is equatorial and the azido group is axial would be the more stable one. In the trans isomer, the diequatorial conformation would be strongly favored to avoid the strain of placing either group in the axial position.

Stereocontrol in Synthetic Reactions

The well-defined conformational preferences of this compound have significant implications for its use in stereoselective synthesis. The facial bias created by the locked or biased cyclohexane ring can direct the approach of reagents, leading to the formation of specific stereoisomers.

Diastereoselective Induction in Cycloadditions

The azido group is a versatile functional group that can participate in various reactions, most notably 1,3-dipolar cycloadditions with alkynes or alkenes to form triazoles or triazolines, respectively. The stereochemistry of the cyclohexane ring in this compound can lead to diastereoselective cycloaddition reactions. The conformation of the ring can shield one face of the azide, forcing the dipolarophile to approach from the less hindered side. This facial selectivity results in the preferential formation of one diastereomer of the product. For instance, in an intramolecular cycloaddition, the conformation of the ring would dictate the trajectory of the tethered alkyne or alkene towards the azide, leading to a specific stereochemical outcome in the resulting fused ring system. Lewis acid catalysis has also been shown to promote diastereoselective cycloaddition reactions of vinyl azides, affording functionalized azidocyclopentane (B3382526) derivatives. nih.gov

Enantioselective Approaches to Chiral Azidocyclohexanes

The synthesis of enantiomerically pure chiral azides is of great interest, as they are precursors to valuable chiral amines and other nitrogen-containing compounds. scispace.com Several strategies have been developed for the enantioselective synthesis of molecules containing the azido group. For a molecule like this compound, which possesses a quaternary stereocenter, specific methods are required.

One approach involves the direct enantioselective Mannich reaction of α-azido cyclic ketones with aldimines, catalyzed by a chiral phosphoric acid. This method allows for the asymmetric construction of chiral azides with a quaternary stereocenter with high diastereoselectivity and enantioselectivity. rsc.org Another strategy could involve the enantioselective sulfa-Michael addition to cyclobutenes, followed by ring expansion and functional group manipulation, a method that has proven effective for the synthesis of other 1,2-disubstituted cycloalkanes. rsc.orgnih.gov Furthermore, the development of catalytic enantioselective methods for the synthesis of α-chiral azides provides a pathway to these valuable building blocks. nih.gov

Torsional Effects on Stereoselectivity

Torsional strain, which arises from the eclipsing of bonds on adjacent atoms, can play a crucial role in determining the stereochemical outcome of a reaction. masterorganicchemistry.com In the context of reactions involving this compound, the transition state geometry can be significantly influenced by torsional effects.

The chair conformation of cyclohexane is free of torsional strain because all adjacent bonds are staggered. pressbooks.pub However, during a reaction, the conformation of the ring may be distorted, leading to the development of torsional strain in the transition state. For example, in an addition reaction to a double bond exocyclic to the cyclohexane ring, the approach of the reagent can be influenced by the torsional strain that develops between the forming bond and the adjacent substituents on the ring. The reaction will preferentially proceed through a transition state that minimizes this strain.

In the case of this compound, the relative positioning of the azido and methyl groups will influence the torsional environment around the reactive center. A reaction pathway that leads to a transition state with a lower degree of torsional strain will be favored, resulting in the selective formation of one stereoisomer. For example, nucleophilic attack on a carbonyl group attached to the cyclohexane ring will proceed via a trajectory that avoids eclipsing interactions with the neighboring azido and methyl groups. nih.gov The analysis of these torsional effects, often with the aid of computational modeling, is critical for predicting and rationalizing the stereoselectivity of reactions involving this and related substituted cyclohexane systems. youtube.com

Development of Predictive Models for Stereocontrol

The development of predictive models for stereocontrol in the transformations of this compound would be a critical step in understanding and harnessing its chemical reactivity. While specific models for this compound have not been reported in the scientific literature, the general approaches to creating such models for substituted cyclohexanes provide a framework for how this could be achieved. These models are essential for predicting the stereochemical outcome of reactions, thereby guiding the synthesis of specific stereoisomers.

Theoretical and computational chemistry are the primary tools for developing these predictive models. Methodologies such as Density Functional Theory (DFT) and ab initio calculations would be employed to model the transition states of reactions involving this compound. By calculating the energies of the different possible transition states leading to various stereoisomeric products, researchers can predict which stereoisomer is likely to be the major product.

Key Factors for a Predictive Model:

A robust predictive model for the stereocontrol of this compound transformations would need to consider several key factors:

Conformational Analysis: A thorough understanding of the conformational preferences of the cis and trans isomers of this compound is fundamental. The relative energies of the different chair conformations, with the azide and methyl groups in axial or equatorial positions, would dictate the ground-state populations. This is crucial as the reactant's conformation significantly influences the transition state geometry and, consequently, the stereochemical outcome.

Steric and Electronic Effects: The model would need to accurately account for the steric hindrance and electronic effects of the azide and methyl groups. The size and electronic nature of the azide group, in particular, would play a significant role in directing the approach of reagents.

Reaction Mechanism: The specific mechanism of the transformation (e.g., nucleophilic substitution, cycloaddition, reduction) is a critical determinant of the stereochemical outcome. The model must be tailored to the specific reaction being studied.

Solvent and Temperature Effects: These environmental factors can influence conformational equilibria and transition state energies. A comprehensive model would incorporate the effects of different solvents and temperatures on the reaction's stereoselectivity.

Hypothetical Data for a Predictive Model:

In the absence of experimental data, we can conceptualize the type of data that would be generated from computational studies to build a predictive model. For instance, a study on the reduction of the azide group in cis- and trans-1-azido-1,2-dimethylcyclohexane could yield the following hypothetical data table.

| Reactant Stereoisomer | Reagent Approach | Transition State Energy (kcal/mol) | Predicted Major Product Diastereomer | Predicted Diastereomeric Ratio |

| cis-1-azido-1,2-dimethylcyclohexane | Axial Attack | -25.5 | cis-1-amino-1,2-dimethylcyclohexane | 95:5 |

| cis-1-azido-1,2-dimethylcyclohexane | Equatorial Attack | -22.1 | trans-1-amino-1,2-dimethylcyclohexane | |

| trans-1-azido-1,2-dimethylcyclohexane | Axial Attack | -28.3 | trans-1-amino-1,2-dimethylcyclohexane | 8:92 |

| trans-1-azido-1,2-dimethylcyclohexane | Equatorial Attack | -30.7 | cis-1-amino-1,2-dimethylcyclohexane |

Note: The data in this table is purely hypothetical and for illustrative purposes only, as no specific research on this reaction has been found.

Machine Learning in Predictive Modeling:

More advanced predictive models could be developed using machine learning algorithms. researchgate.netnih.govnih.gov By training a model on a large dataset of known stereoselective reactions of various substituted cyclohexanes, it might be possible to predict the stereochemical outcome for this compound. researchgate.netnih.govnih.gov The features for such a model could include calculated steric and electronic parameters of the substituents, descriptors of the reagents and solvents, and reaction conditions.

Advanced Research Applications and Future Directions

1-Azido-1,2-dimethylcyclohexane as a Strategic Building Block in Complex Molecule Synthesis

The azide (B81097) functional group is a versatile precursor for the introduction of nitrogen-containing moieties into complex molecular architectures. walisongo.ac.id The transformation of azides into amines, amides, and triazoles provides a diverse range of nitrogen-containing compounds. walisongo.ac.id The synthesis of complex molecules often relies on multicomponent reactions (MCRs) which allow for the efficient, one-step creation of intricate structures. nih.gov The incorporation of functional groups that can be further modified is a key strategy in this approach. nih.gov

The azide group within this compound serves as a masked amine, which can be revealed at a later stage of a synthetic sequence. This strategy is particularly useful in the total synthesis of natural products and their analogues where direct introduction of an amine might interfere with other reaction steps. The controlled reduction of the azide to an amine can be achieved under mild conditions, preserving the integrity of other functional groups within the molecule. acs.org

Furthermore, the azide group can participate in various cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.netnih.gov This reaction allows for the efficient and regioselective formation of triazole rings, which can act as stable linkers or pharmacologically active components in larger molecules. The dimethylcyclohexane framework of this compound provides a three-dimensional element that can be crucial for establishing specific conformations in the target molecule, influencing its biological activity.

Applications in Bioconjugation Chemistry

Bioconjugation chemistry involves the covalent attachment of molecules to biomolecules such as proteins, nucleic acids, and carbohydrates. ku.edu The azide group is a key functional group in this field due to its bioorthogonal reactivity, meaning it does not react with the vast majority of functional groups found in biological systems. escholarship.org This allows for highly specific labeling and modification of biomolecules in their native environment.

Bioorthogonal Labeling and Functionalization Strategies

Bioorthogonal labeling is a two-step process that involves the introduction of a chemical reporter group, such as an azide, into a target biomolecule, followed by its selective reaction with a probe molecule. nih.govresearchgate.net The azide group of this compound can be incorporated into biomolecules through various strategies. Once incorporated, the azide can be targeted with a probe containing a complementary functional group, such as a terminal alkyne for CuAAC or a strained cyclooctyne (B158145) for strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov

The Staudinger ligation is another important bioorthogonal reaction that utilizes azides. nih.govmdpi.com This reaction involves the formation of a stable amide bond between an azide and a triarylphosphine. mdpi.com These labeling strategies enable the visualization, tracking, and quantification of biomolecules within living cells and organisms, providing valuable insights into biological processes. nih.gov The unique structure of this compound could offer advantages in terms of the stability and conformation of the resulting bioconjugate.

Contributions to Material Science through Azide Functionalization

The azide group's reactivity extends to the field of material science, where it is used to modify and functionalize various materials. nih.gov The ability to introduce azide functionalities onto surfaces or into polymer backbones allows for subsequent "click" reactions to attach a wide range of molecules, thereby tailoring the material's properties for specific applications.

For instance, surfaces functionalized with azides can be used to immobilize biomolecules, creating biosensors or biocompatible materials. The incorporation of azide-containing monomers into polymers allows for the creation of functional polymers that can be cross-linked or further modified after polymerization. The dimethylcyclohexane unit of this compound could impart specific physical properties, such as hydrophobicity or rigidity, to the resulting materials.

Emerging Research Avenues

The continued exploration of the chemistry of azides and azidocyclohexanes is opening up new research directions.

Development of Novel Catalytic Systems for Azide Transformations

While many methods exist for transforming azides, there is ongoing research to develop more efficient, selective, and environmentally friendly catalytic systems. nih.gov Transition metal catalysts, including those based on rhodium and iridium, have shown promise in promoting C-H amination reactions using organic azides as the nitrogen source. ibs.re.kr Iron-based catalysts have also been developed for the site-selective azidation of C-H bonds. walisongo.ac.id The development of new catalysts could enable novel transformations of this compound, expanding its synthetic utility. For example, cobalt and ruthenium porphyrin complexes have been shown to catalyze the intramolecular amination of C-H bonds. nih.govscispace.com

Exploration of New Reaction Architectures Involving Azidocyclohexanes

Researchers are continually exploring new ways to utilize the reactivity of azides. This includes the development of novel multicomponent reactions and cascade reactions that can build molecular complexity in a single step. nih.gov The unique stereochemistry of this compound could be exploited in asymmetric synthesis to control the formation of chiral centers. Furthermore, the development of new bioorthogonal reactions that are compatible with azides will continue to expand the toolbox for chemical biologists. nih.gov The exploration of the photochemical and thermal reactivity of azidocyclohexanes could also lead to new and interesting chemical transformations.

Q & A

Q. Analysis :

- Use ANOVA to determine significant interactions (e.g., temperature-solvent interplay).

- Response surface methodology (RSM) identifies optimal conditions. For example, CuI in DMF at 60°C may enhance azide substitution by stabilizing transition states .

Advanced: How can researchers address discrepancies in azide reactivity across different cyclohexane derivatives?

Answer:

Systematic reactivity studies are critical:

Comparative Kinetics : Measure rate constants for azide substitution in 1,2-dimethyl vs. 1,3-dimethyl analogs.

Computational Modeling : Calculate activation energies (ΔG) for competing pathways using DFT.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.